3,6-Diphenyl-2H-thiopyran-2-thione
Overview
Description
3,6-Diphenyl-2H-thiopyran-2-thione is a chemical compound with the molecular formula C17H12S2 and a molecular weight of 280.41 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3,6-Diphenyl-2H-thiopyran-2-thione consists of 17 carbon atoms, 12 hydrogen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Diphenyl-2H-thiopyran-2-thione are not well-documented. Its molecular weight is 280.41 .Scientific Research Applications
Chemical Reactions and Syntheses
- Cycloadditions and Derivative Formation : 2-Arylmethylene-1-tetralinthione reacts with isoprene and (E,E)-1,4-diphenyl-1,3-butadiene to yield 3,4-dihydro-2H-thiopyran derivatives (Karakasa & Motoki, 1980).
- Conversion to Other Heterocyclic Compounds : 4H-Thiopyran-4-thiones can be transformed into 6a-thiathiophthens or 3-acylmethylene-3H-1,2-dithioles, providing a synthesis method for 6a-thiathiophthen (Dingwall, Reid & Symon, 1970).
Photochemical Studies
- Photolysis and Desulfurization : Photolysis of related compounds like 2,6-diphenyl-4H-pyran-4-thione and 2,6-diphenyl-4H-thiopyran-4-thione leads to desulfurization, forming specific products with a detailed study of the mechanism involved (Ishibe, Sunami & Odani, 1973).
Spectroscopic and Structural Analysis
- Single-Crystal X-Ray Diffraction : Studies involving derivatives like 2,3,4,4a,6,10b-hexahydro-6-phenyl-1,4-methano-1H-dibenzo[b,d]thiopyran used X-ray diffraction for structural analysis, providing insights into the stereochemistry of these compounds (Spruce, Ramalingam, Berlin & Holt, 1985).
Synthetic Applications in Heterocyclic Chemistry
- Synthesis of Novel Heterocycles : The compound has been used to incorporate elements like N, O, S to synthesize novel spiro heterocycles and other complex structures, expanding the scope of synthetic organic chemistry (Padmavathi, Balaiah, Padmaja & Reddy, 2002).
Photoisomerization Studies
- Investigation of Photoisomerization : Detailed studies on the photoisomerization of 4-aryl-4-methyl-2,6-diphenyl-4H-thiopyrans have been conducted, exploring the kinetics and mechanism of these reactions (Taghizadeh & Pirelahi, 2001).
properties
IUPAC Name |
3,6-diphenylthiopyran-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12S2/c18-17-15(13-7-3-1-4-8-13)11-12-16(19-17)14-9-5-2-6-10-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVBHWRLPQEFBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(SC2=S)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490410 | |
Record name | 3,6-Diphenyl-2H-thiopyran-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30490410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diphenyl-2H-thiopyran-2-thione | |
CAS RN |
15450-45-0 | |
Record name | 3,6-Diphenyl-2H-thiopyran-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30490410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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